molecular formula C18H18F3N3OS B7007081 N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-4-(trifluoromethyl)thiophene-3-carboxamide

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-4-(trifluoromethyl)thiophene-3-carboxamide

Cat. No.: B7007081
M. Wt: 381.4 g/mol
InChI Key: JNCNOILPBNJSLX-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-4-(trifluoromethyl)thiophene-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a thiophene ring via a carboxamide group

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-4-(trifluoromethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3OS/c1-3-10(2)15(16-22-13-6-4-5-7-14(13)23-16)24-17(25)11-8-26-9-12(11)18(19,20)21/h4-10,15H,3H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCNOILPBNJSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CSC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-4-(trifluoromethyl)thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated using 2-methylbutyl halide in the presence of a base such as potassium carbonate.

    Coupling with Thiophene: The alkylated benzimidazole is coupled with 4-(trifluoromethyl)thiophene-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-4-(trifluoromethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the carboxamide group.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-4-(trifluoromethyl)thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive molecules.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-4-(trifluoromethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-(trifluoromethyl)thiophene-3-carboxamide
  • N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-4-(trifluoromethyl)furan-3-carboxamide

Uniqueness

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-4-(trifluoromethyl)thiophene-3-carboxamide is unique due to the presence of both a benzimidazole and a thiophene ring, which confer distinct electronic and steric properties. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a versatile compound for various applications.

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